molecular formula C14H11ClO2S B6401967 2-Chloro-5-(2-methylthiophenyl)benzoic acid CAS No. 1261974-87-1

2-Chloro-5-(2-methylthiophenyl)benzoic acid

Cat. No.: B6401967
CAS No.: 1261974-87-1
M. Wt: 278.8 g/mol
InChI Key: KVZZAYQIAXVANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(2-methylthiophenyl)benzoic acid is an organic compound with the molecular formula C14H11ClO2S. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and a 2-methylthiophenyl group. This compound is of interest in various chemical synthesis studies due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(2-methylthiophenyl)benzoic acid typically involves the following steps:

    Thioether Formation: The attachment of a 2-methylthiophenyl group to the benzene ring.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation and thioether formation reactions, followed by purification processes to obtain the desired product in high yield and purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Scientific Research Applications

2-Chloro-5-(2-methylthiophenyl)benzoic acid is utilized in several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-methylthiophenyl)benzoic acid involves its interaction with specific molecular targets. The chlorine and 2-methylthiophenyl groups contribute to its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

  • 2-Chloro-5-(methylthio)benzoic acid
  • 2-Chloro-5-(trifluoromethyl)benzoic acid
  • 4-Chloro-2-methylphenoxyacetic acid

Comparison: 2-Chloro-5-(2-methylthiophenyl)benzoic acid is unique due to the presence of the 2-methylthiophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-5-(2-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2S/c1-18-13-5-3-2-4-10(13)9-6-7-12(15)11(8-9)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZZAYQIAXVANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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